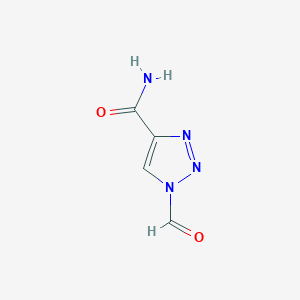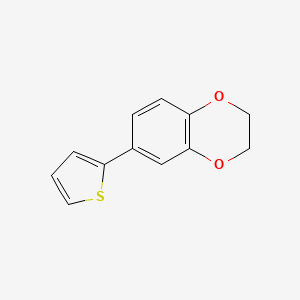
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of an iodine atom at the 4-position of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-iodopyrrolidine-2-carboxylic acid typically involves the iodination of a suitable pyrrolidine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrrolidine ring. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can introduce hydroxyl groups.
Aplicaciones Científicas De Investigación
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-iodopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 4-position can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the chiral nature of the compound allows for selective interactions with chiral targets, leading to enantioselective effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid: This isomer differs in the configuration at the 4-position and may exhibit different biological activities and chemical reactivity.
4-iodophenylalanine: Another iodinated amino acid derivative with different structural and functional properties.
4-iodohydroxyproline: A hydroxylated and iodinated derivative of proline with unique applications in peptide synthesis.
Uniqueness
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the iodine atom, which imparts distinct chemical and biological properties. Its ability to participate in halogen bonding and its chiral nature make it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C5H8INO2 |
|---|---|
Peso molecular |
241.03 g/mol |
Nombre IUPAC |
(2S,4S)-4-iodopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
VYOUWVWXEOPEOM-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)O)I |
SMILES canónico |
C1C(CNC1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


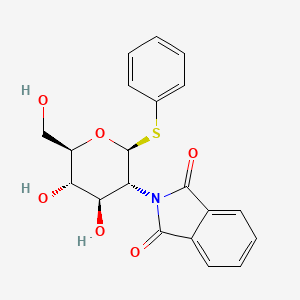
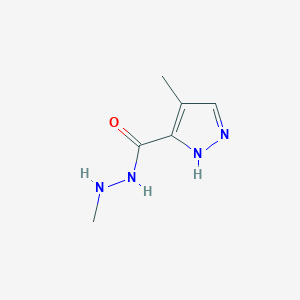
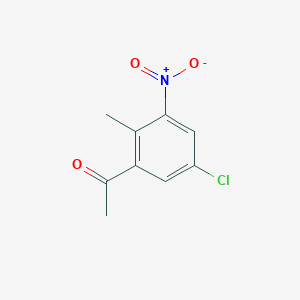

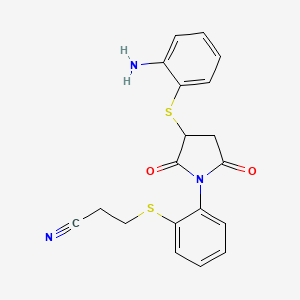

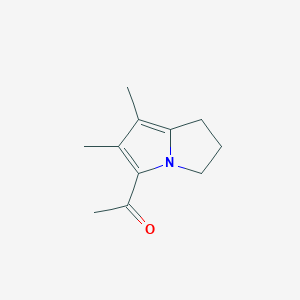
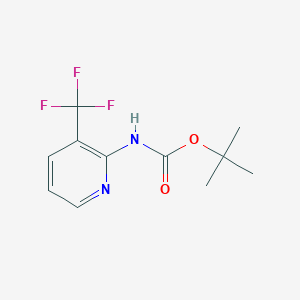
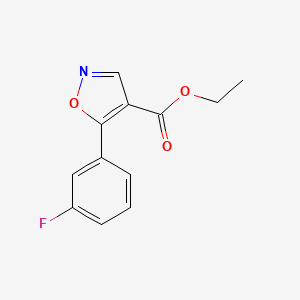
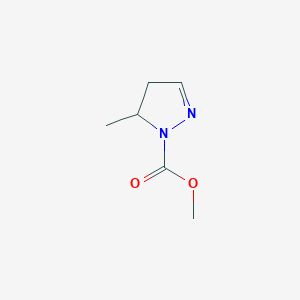
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
